molecular formula C16H27N5O3 B6977592 tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate

tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate

Cat. No.: B6977592
M. Wt: 337.42 g/mol
InChI Key: BHTBYQZOQSJROW-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperazine ring, which is further substituted with a pyrazole moiety

Properties

IUPAC Name

tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3/c1-16(2,3)24-15(23)17-5-4-14(22)21-8-6-20(7-9-21)12-13-10-18-19-11-13/h10-11H,4-9,12H2,1-3H3,(H,17,23)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTBYQZOQSJROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N1CCN(CC1)CC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with an appropriate alkylating agent under basic conditions to introduce the desired substituents.

  • Introduction of the Pyrazole Group: : The next step involves the introduction of the pyrazole ring. This can be done through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by cyclization.

  • Carbamate Formation: : The final step involves the formation of the carbamate group. This is typically achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate is used as a precursor for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the interactions of pyrazole and piperazine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used in the development of new drugs, particularly those targeting neurological or psychological conditions, given the known activity of piperazine and pyrazole derivatives.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(4-aminobutyl)carbamate: Similar in structure but lacks the pyrazole ring.

    tert-Butyl N-(3-hydroxypropyl)carbamate: Similar but contains a hydroxyl group instead of the pyrazole ring.

    tert-Butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate: Contains an indene ring instead of the piperazine and pyrazole rings.

Uniqueness

The uniqueness of tert-butyl N-[3-oxo-3-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]propyl]carbamate lies in its combination of functional groups. The presence of both a pyrazole and a piperazine ring in the same molecule provides a unique scaffold for drug development, offering multiple sites for chemical modification and potential biological activity.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

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